2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one
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Overview
Description
2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a tetradecanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one typically involves the reaction of diphenylphosphoryl chloride with a suitable tetradecanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
Scientific Research Applications
2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The diphenylphosphoryl group can modulate the activity of these targets, leading to various biological outcomes. The compound’s ability to undergo specific chemical reactions also plays a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl azide: Known for its use in organic synthesis, particularly in the formation of azides.
Diphenylphosphine oxide: Commonly used as a ligand in coordination chemistry.
Triphenylphosphine oxide: Widely used in organic synthesis as a byproduct of the Wittig reaction.
Uniqueness
2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one is unique due to its specific structure, which combines a long alkyl chain with a diphenylphosphoryl group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
821770-27-8 |
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Molecular Formula |
C32H41O2P |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-diphenylphosphoryl-1-phenyltetradecan-1-one |
InChI |
InChI=1S/C32H41O2P/c1-2-3-4-5-6-7-8-9-10-20-27-31(32(33)28-21-14-11-15-22-28)35(34,29-23-16-12-17-24-29)30-25-18-13-19-26-30/h11-19,21-26,31H,2-10,20,27H2,1H3 |
InChI Key |
XULLFQOWIZQSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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